molecular formula C9H11IN2O5 B13394794 1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione

1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione

Cat. No.: B13394794
M. Wt: 354.10 g/mol
InChI Key: XQFRJNBWHJMXHO-GFCOJPQKSA-N
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Description

2’-Deoxy-5-iodouridine is a synthetic nucleoside analog, specifically a halogenated derivative of thymidine. It is known for its antiviral properties, particularly against herpes simplex virus and vaccinia virus. The compound has a molecular formula of C9H11IN2O5 and a molecular weight of 354.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-iodouridine can be synthesized through the iodination of 2’-deoxyuridine. One common method involves the use of iodine monochloride (ICl) as the iodinating agent. The reaction typically occurs in an aqueous solution at room temperature, yielding 2’-Deoxy-5-iodouridine with high purity .

Industrial Production Methods: Industrial production of 2’-Deoxy-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-5-iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Deoxy-5-iodouridine has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxy-5-iodouridine exerts its antiviral effects by inhibiting viral DNA synthesis. It incorporates into viral DNA in place of thymidine, leading to the production of faulty DNA that cannot replicate or infect host cells. This mechanism involves the inhibition of thymidylate phosphorylase and viral DNA polymerases .

Comparison with Similar Compounds

  • 5-Bromo-2’-deoxyuridine
  • 5-Chloro-2’-deoxyuridine
  • 5-Ethynyl-2’-deoxyuridine

Comparison: 2’-Deoxy-5-iodouridine is unique due to its iodine atom, which imparts distinct chemical and biological properties. Compared to its brominated and chlorinated counterparts, it has a higher molecular weight and different reactivity in substitution reactions. Its antiviral efficacy is also distinct, making it particularly useful in specific medical applications .

Properties

Molecular Formula

C9H11IN2O5

Molecular Weight

354.10 g/mol

IUPAC Name

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1

InChI Key

XQFRJNBWHJMXHO-GFCOJPQKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)I)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Origin of Product

United States

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